molecular formula C15H19NOSi B12603611 Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- CAS No. 646029-35-8

Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-

Cat. No.: B12603611
CAS No.: 646029-35-8
M. Wt: 257.40 g/mol
InChI Key: PPSWTTZVLXXQJF-UHFFFAOYSA-N
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Description

Pyrido[2,1-a]isoindol-6(2H)-one derivatives are fused heterocyclic compounds featuring a bicyclic system combining pyridine and isoindolone moieties. The specific derivative 3,4-dihydro-1-(trimethylsilyl)- incorporates a saturated 3,4-dihydro ring and a trimethylsilyl (TMS) group at position 1.

Synthesis: The compound is synthesized via Ritter-type reactions using boron trifluoride etherate (BF₃·OEt₂) as a catalyst. This method, though requiring high catalyst loading (120 mol%), is atom-economical and applicable to diverse aza-bicyclic alkaloids .

Properties

CAS No.

646029-35-8

Molecular Formula

C15H19NOSi

Molecular Weight

257.40 g/mol

IUPAC Name

1-trimethylsilyl-3,4-dihydro-2H-pyrido[1,2-b]isoindol-6-one

InChI

InChI=1S/C15H19NOSi/c1-18(2,3)13-9-6-10-16-14(13)11-7-4-5-8-12(11)15(16)17/h4-5,7-8H,6,9-10H2,1-3H3

InChI Key

PPSWTTZVLXXQJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C3=CC=CC=C3C(=O)N2CCC1

Origin of Product

United States

Preparation Methods

Typical Procedure

A typical one-pot synthesis might involve:

  • Mixing starting materials (e.g., 2-bromopyridine and an amine) in a solvent like benzene.

  • Adding palladium catalysts and ligands to facilitate the reaction.

  • Monitoring the reaction through techniques such as NMR spectroscopy to determine yield in situ.

Enzymatic Synthesis Approaches

Recent studies have explored enzymatic pathways for synthesizing pyridoisoindole derivatives, leveraging polyketide synthases (PKS). This method can yield unique structures with biological activity.

Example Findings

Research indicates that using engineered PKS can produce novel alkaloid scaffolds through condensation reactions involving malonyl-CoA derivatives. This method offers an alternative route that may have fewer environmental impacts compared to traditional chemical synthesis.

Comparative Analysis of Methods

The following table summarizes various preparation methods for Pyrido[2,1-a]isoindol-6(2H)-one, highlighting their advantages and limitations:

Method Advantages Limitations
Palladium-Catalyzed Carbonylation High efficiency; versatile substrates Requires careful handling of catalysts
One-Pot Synthesis Reduced steps; improved yields Potential for side reactions
Enzymatic Synthesis Eco-friendly; specific product formation Lower yields; longer reaction times

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

Medicinal Chemistry

Pyrido[2,1-a]isoindol-6(2H)-one has been investigated for its potential as a pharmacological agent. Key studies have highlighted its role as an inhibitor of heat shock protein 90 (Hsp90), a crucial chaperone involved in the folding and stability of many proteins implicated in cancer.

  • Case Study : A study demonstrated that this compound exhibits moderate inhibitory activity (IC50 = 7.6 μM) against Hsp82, the yeast homologue of Hsp90. The binding interactions were elucidated using high-resolution X-ray crystallography, providing insights into its mechanism of action .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex heterocyclic compounds. Its unique structure allows for various transformations that can lead to the formation of biologically active molecules.

  • Example Reaction : Pyrido[2,1-a]isoindol-6(2H)-one can participate in gold-catalyzed reactions, which are valuable for synthesizing functionalized alkenes and other derivatives .

Materials Science

In materials science, this compound is being explored for its properties as an electronic material. The presence of silicon in its structure suggests potential applications in organic electronics and photonic devices.

Application AreaSpecific Use CaseReferences
Medicinal ChemistryHsp90 inhibitor development
Organic SynthesisIntermediate for complex heterocycles
Materials SciencePotential electronic materials

Mechanism of Action

The mechanism of action of Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Structural Features :

  • Core : Pyrido[2,1-a]isoindol-6(2H)-one with 3,4-dihydro saturation.
  • Substituent : TMS group at position 1, altering steric and electronic properties.

Comparison with Structural Analogs

Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline Derivatives

  • Structure : Contains an additional pyrrole ring fused to the pyrido-isoindolone core.
  • Synthesis : Prepared via free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using TTMSS/AIBN. Yields are generally high (>70%), and purification avoids column chromatography .
  • Key Differences :
    • Broader π-conjugation due to the pyrrole ring.
    • Lacks the TMS group, reducing steric hindrance.

Thieno[3',2':5,6]pyrimido[2,1-a]isoindol-6(10H)-one

  • Structure : Integrates a thiophene and pyrimidine ring into the isoindolone system.
  • Reactivity : Reacts with aldehydes to form benzylidene derivatives, demonstrating versatility in multicomponent reactions .
  • Contrast : Sulfur-containing heterocycles confer distinct electronic properties compared to the TMS-substituted pyrido-isoindolone.

1,10b-Dihydro-Pyrido[2,1-a]isoindol-6(4H)-one (CAS 1016636-47-7)

  • Structure : Features 1,10b-dihydro saturation instead of 3,4-dihydro.
  • Molecular Data: Formula: C₁₂H₁₁NO Molecular Weight: 185.22 g/mol Exact Mass: 185.084064 g/mol .
  • Applications : Serves as a scaffold for natural product synthesis due to its rigid bicyclic system.

Pharmacologically Active Derivatives

Pyrazino[2,1-a]isoindol-6(2H)-one Derivatives

  • Example: (R)-9-Ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino[2,1-a]isoindol-6(2H)-one.
  • Activity : Acts as a 5-HT2C receptor agonist with species-dependent selectivity. Position 5.46 in the receptor is critical for binding .
  • Comparison : The TMS group in the target compound may reduce metabolic instability compared to trifluoromethyl or ethyl substituents.

Valmerins (Tetrahydropyrido[2,1-a]isoindolones)

  • Example : cis-2-Hydroxy-10-nitro-1,3,4,10b-tetrahydropyrido[2,1-a]isoindol-6(2H)-one.
  • Activity : Potent inhibitor of glycogen synthase kinase 3 (GSK-3) and cyclin-dependent kinase 5 (CDK5). Stereochemistry (cis-configuration) is crucial for efficacy .

Physicochemical and Stereochemical Considerations

  • Electronic Effects: The electron-withdrawing TMS group may stabilize the isoindolone carbonyl, altering reactivity in cycloadditions or reductions.

Biological Activity

Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Pyrido[2,1-a]isoindol-6(2H)-one is classified within the isoindolone family of compounds known for their varied biological properties. The trimethylsilyl group enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in critical biological pathways. For instance, studies have shown that isoindolone derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation.
  • Receptor Binding : Pyrido[2,1-a]isoindol-6(2H)-one can bind to specific receptors, modulating signal transduction pathways that influence cellular proliferation and survival.

Anticancer Properties

Research indicates that pyrido[2,1-a]isoindol-6(2H)-one exhibits notable anticancer activity:

  • Case Study : A study evaluated the effects of various isoindolone derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds similar to pyrido[2,1-a]isoindol-6(2H)-one demonstrated significant antiproliferative effects with IC50 values in the nanomolar range, suggesting strong potential as anticancer agents .
Compound Cell Line IC50 (nM)
Compound 18MCF-7150
Compound 20MDA-MB-468100

Neuroprotective Effects

Some studies have suggested neuroprotective effects due to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This opens avenues for exploring its use in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The structural features of pyrido[2,1-a]isoindol-6(2H)-one significantly influence its biological activity. Modifications to the core structure can enhance potency or selectivity for specific targets:

  • Trimethylsilyl Group : Enhances solubility and stability.
  • Substituents on the Isoindole Ring : Variations can lead to differences in enzyme inhibition potency and receptor affinity.

Comparative Analysis with Similar Compounds

Pyrido[2,1-a]isoindol-6(2H)-one shares structural similarities with other biologically active isoindoles. For instance:

Compound Biological Activity
LenalidomideImmunomodulatory properties
6,7-DihydroxyisoquinolineAntiviral activity against influenza

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives based on pyrido[2,1-a]isoindol-6(2H)-one. These investigations typically include:

  • In vitro Assays : Assessing cytotoxicity against various cancer cell lines.
  • Kinase Inhibition Studies : Evaluating the compound's effect on specific kinases like CDK5 and GSK3 .

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